molecular formula C15H12BrClN2O B2986406 7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 2034369-06-5

7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No. B2986406
CAS RN: 2034369-06-5
M. Wt: 351.63
InChI Key: YDWWTLPDMXYVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, also known as BCD, is a chemical compound that belongs to the class of benzodiazepines. It has been found to have potential applications in scientific research due to its unique chemical structure and properties.

Scientific Research Applications

Pharmacological Research

Benzodiazepine derivatives are widely studied for their pharmacological effects. They have been used as anticonvulsants , antianxiolytics , analgesics , sedatives , antidepressants , and hypnotic agents due to their therapeutic properties .

Corrosion Inhibition

Research has explored the use of benzodiazepine derivatives as corrosion inhibitors. For example, they have been studied for their effectiveness in protecting carbon steel in hydrodynamic environments with acidic media .

Dye Industry

Some benzodiazepine derivatives are used as dyes for acrylic fibers, providing a range of colors and shades for textile applications .

Polymer Modification

Benzodiazepine derivatives have been utilized in modifying polymers. They have been incorporated into nanostructured poly(benzimidazole) membranes and poly(imides)/ionic liquid composites using a benzimidazole moiety .

Neuroscience Research

Benzodiazepine receptors can be subdivided into central and peripheral types. Derivatives have shown anti-neuroinflammatory effects by suppressing the activity of inducible NO synthase enzyme (iNOS), which is significant in neuroscience research .

Anxiolytic and Sedative Studies

Newer benzodiazepine derivatives are being synthesized and investigated for their anxiolytic, sedative, and locomotor activities. This research aims to find more specific molecules with potential therapeutic benefits .

Mechanism of Action

Target of Action

The primary targets of this compound are benzodiazepine receptors . These receptors are found in the central nervous system and play a crucial role in modulating the activity of GABA, the primary inhibitory neurotransmitter in the brain .

Mode of Action

The compound binds to benzodiazepine receptors, which are part of the GABA_A receptor complex . This binding potentiates the effect of GABA, leading to an increase in the influx of chloride ions into the neuron . This results in hyperpolarization of the neuron, making it less likely to fire, thereby exerting an inhibitory effect on neuronal activity .

Biochemical Pathways

The compound’s action on benzodiazepine receptors affects the GABAergic pathway . By enhancing the effect of GABA, it influences various downstream effects such as reducing anxiety, inducing sleep, relaxing muscles, and preventing seizures .

Pharmacokinetics

Like other benzodiazepines, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action include hyperpolarization of neurons and a decrease in neuronal excitability . This can result in various physiological effects, such as reduced anxiety, sedation, muscle relaxation, and anticonvulsant effects .

Action Environment

Environmental factors such as the presence of other drugs, the individual’s health status, and genetic factors can influence the compound’s action, efficacy, and stability . For example, the presence of other drugs that also act on GABA_A receptors could potentiate the effects of this compound .

properties

IUPAC Name

7-bromo-5-(3-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O/c16-10-4-5-13-12(7-10)15(18-8-14(20)19-13)9-2-1-3-11(17)6-9/h1-7,15,18H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWWTLPDMXYVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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